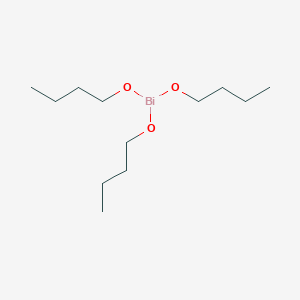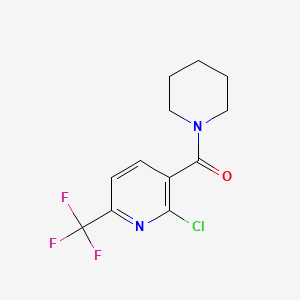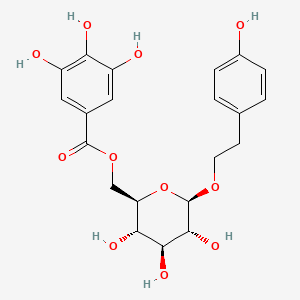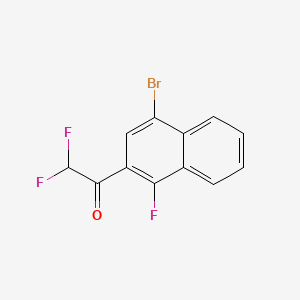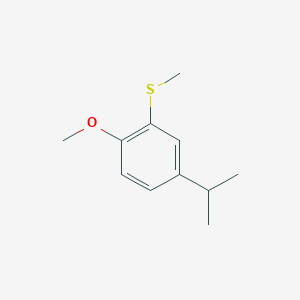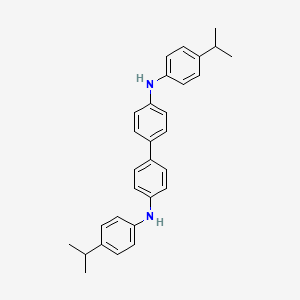
n,n'-Bis(4-isopropylphenyl)benzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-isopropylphenyl)benzidine: is an organic compound with the molecular formula C30H32N2. It is a derivative of benzidine, where the hydrogen atoms on the nitrogen atoms are replaced by 4-isopropylphenyl groups. This compound is known for its applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-isopropylphenyl)benzidine typically involves the reaction of benzidine with 4-isopropylphenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of N,N’-Bis(4-isopropylphenyl)benzidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(4-isopropylphenyl)benzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N,N’-Bis(4-isopropylphenyl)benzidine has several scientific research applications, including:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of N,N’-Bis(4-isopropylphenyl)benzidine involves its interaction with molecular targets in electronic devices. In OLEDs, for example, it facilitates the transport of holes (positive charge carriers) from the anode to the emissive layer, enhancing the efficiency of the device. The compound’s unique structure allows it to form stable charge-transfer complexes, which are crucial for its function in electronic applications .
Comparison with Similar Compounds
- N,N’-Bis(4-butylphenyl)benzidine
- N,N’-Bis(4-methylphenyl)benzidine
- N,N’-Bis(4-tert-butylphenyl)benzidine
Comparison: N,N’-Bis(4-isopropylphenyl)benzidine is unique due to the presence of isopropyl groups, which provide a balance between steric hindrance and electronic effects. This balance enhances its performance in electronic applications compared to its analogs with bulkier or smaller substituents .
Properties
Molecular Formula |
C30H32N2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-[4-(4-propan-2-ylanilino)phenyl]-N-(4-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C30H32N2/c1-21(2)23-5-13-27(14-6-23)31-29-17-9-25(10-18-29)26-11-19-30(20-12-26)32-28-15-7-24(8-16-28)22(3)4/h5-22,31-32H,1-4H3 |
InChI Key |
FIODLYOAKQBREM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


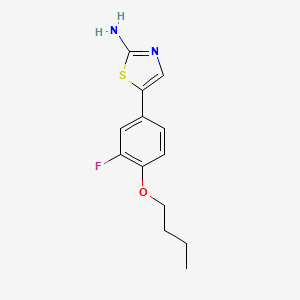
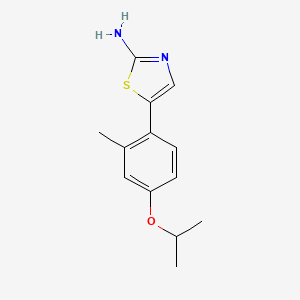
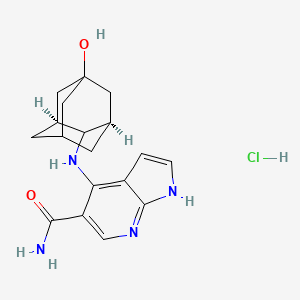
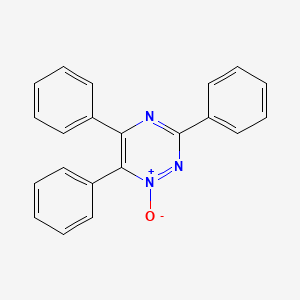
![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
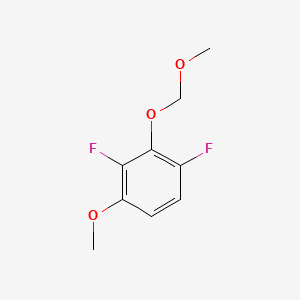
![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)
